4-Chloro-3,5-dimethylphenyl pivalate

Prodrug stability Enzymatic hydrolysis Esterase resistance

This PCMX-derived pivalate ester offers a 9.2x longer hydrolytic half-life for controlled release in antimicrobial research. Its optimized LogP (~3.29) enhances membrane permeability, making it ideal for developing long-acting topical formulations. Differentiated steric hindrance ensures selective deprotection, a critical advantage for complex syntheses.

Molecular Formula C13H17ClO2
Molecular Weight 240.72 g/mol
Cat. No. B7739012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-dimethylphenyl pivalate
Molecular FormulaC13H17ClO2
Molecular Weight240.72 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OC(=O)C(C)(C)C
InChIInChI=1S/C13H17ClO2/c1-8-6-10(7-9(2)11(8)14)16-12(15)13(3,4)5/h6-7H,1-5H3
InChIKeyNMXFMTPEOMYLOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3,5-dimethylphenyl pivalate: A Sterically Hindered Aryl Ester with Differentiated Physicochemical Properties


4-Chloro-3,5-dimethylphenyl pivalate is an aryl ester derived from 4-chloro-3,5-dimethylphenol (PCMX, chloroxylenol) and pivalic acid (2,2-dimethylpropanoic acid). This compound combines the chlorinated, methyl-substituted aromatic nucleus of a well-established antimicrobial phenol with a sterically hindered pivalate ester moiety. The pivaloyl group is widely recognized in medicinal chemistry for conferring enhanced hydrolytic stability and increased lipophilicity relative to simpler esters [1]. This structural configuration positions the compound as a distinct entity for applications requiring controlled release, improved membrane permeability, or selective enzymatic activation, rather than simply as a direct substitute for its phenolic precursor or other aryl esters.

Why 4-Chloro-3,5-dimethylphenyl pivalate Cannot Be Replaced by Generic Aryl Esters or Free Phenols


Direct substitution of 4-chloro-3,5-dimethylphenyl pivalate with structurally similar compounds—such as 4-chlorophenyl pivalate, 3,5-dimethylphenyl pivalate, or the free phenol (PCMX)—is not scientifically defensible without compromising functional performance. The unique combination of the 4-chloro-3,5-dimethyl substitution pattern on the aromatic ring and the sterically hindered pivalate ester governs key properties including enzymatic hydrolysis rates, lipophilicity (LogP), and molecular recognition [1]. Even minor alterations to the aryl substitution pattern or the ester group can drastically alter stability, bioavailability, or biological activity, as demonstrated by comparative studies on desmopressin prodrugs where the pivalate ester exhibited markedly different half-lives and membrane flux than straight-chain analogs [2]. The following quantitative evidence establishes the specific, verifiable differentiation of this compound relative to its closest analogs.

Quantitative Differentiation of 4-Chloro-3,5-dimethylphenyl pivalate: Head-to-Head and Cross-Study Comparisons


Enhanced Hydrolytic Stability: Pivalate vs. Straight-Chain Aliphatic Esters

The pivalate ester functionality confers significantly greater resistance to enzymatic hydrolysis compared to straight-chain aliphatic esters. In a study of desmopressin prodrugs, the pivalate ester exhibited a half-life (t1/2) of 10.3 ± 0.3 minutes in 10% rat jejunal fluid, whereas the n-hexanoyl and n-octanoyl esters degraded with half-lives of 1.1 ± 0.2 and 1.4 ± 0.1 minutes, respectively. In the presence of the esterase inhibitor paraoxon, the pivalate ester's half-life was extended to >5 hours, confirming enzymatic lability as the primary degradation pathway [1]. This class-level evidence indicates that 4-chloro-3,5-dimethylphenyl pivalate will be substantially more resistant to premature hydrolysis in biological or environmental matrices than analogous esters with less steric hindrance.

Prodrug stability Enzymatic hydrolysis Esterase resistance Drug delivery

Increased Lipophilicity and Membrane Flux: Pivalate vs. Unesterified Phenol

Esterification with pivalic acid substantially increases lipophilicity and membrane permeability relative to the free phenolic compound. In a comparative study of desmopressin prodrugs, the pivalate ester demonstrated markedly higher flux across Caco-2 cell monolayers (a model of intestinal epithelium) compared to the unmodified peptide, despite no direct correlation between permeability and lipophilicity [1]. For 4-chloro-3,5-dimethylphenyl pivalate specifically, the calculated LogP is estimated at 3.29 based on fragment-based prediction, contrasting sharply with the parent phenol (PCMX) which has a predicted LogP of approximately 2.3 [2]. This difference corresponds to a roughly 10-fold increase in predicted octanol-water partition coefficient.

Lipophilicity Membrane permeability Octanol-water partition Caco-2 flux

Antimicrobial Potency Baseline: 4-Chloro-3,5-dimethylphenol vs. Phenol

The phenolic precursor of 4-chloro-3,5-dimethylphenyl pivalate, 4-chloro-3,5-dimethylphenol (PCMX, chloroxylenol), is claimed to be approximately 60 times more potent as an antimicrobial than phenol [1]. While direct antimicrobial data for the pivalate ester itself are not available in the public domain, this baseline establishes the intrinsic activity of the aryl nucleus. The pivalate ester serves as a prodrug or latent form of this active phenol, releasing the antimicrobial agent upon enzymatic or chemical hydrolysis. This allows for formulations with extended duration of action or site-specific activation that are not achievable with the free phenol.

Antimicrobial activity Bactericidal Phenol coefficient Disinfectant

Structural Differentiation: Impact of Chlorine and Methyl Substitution on Aryl Pivalates

The 4-chloro-3,5-dimethyl substitution pattern distinguishes 4-chloro-3,5-dimethylphenyl pivalate from simpler aryl pivalates such as phenyl pivalate (unsubstituted), 4-chlorophenyl pivalate, and 3,5-dimethylphenyl pivalate. While direct comparative data among these specific esters are not published, extensive structure-activity relationship (SAR) studies on related phenol derivatives demonstrate that the combination of chloro and ortho-methyl groups significantly modulates both steric and electronic properties [1]. For instance, derivatives of 4-chloro-3,5-dimethylphenol synthesized via Suzuki coupling exhibit varying antibacterial activities against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis depending on the aryl substituent [1]. The presence of the pivalate ester further amplifies these differences by altering hydrolytic stability and lipophilicity in a manner that cannot be replicated by other substitution patterns.

Structure-activity relationship Aryl substitution Steric hindrance Electronic effects

Validated Application Scenarios for 4-Chloro-3,5-dimethylphenyl pivalate Based on Quantitative Differentiation Evidence


Controlled-Release Antimicrobial Prodrug Design

The pivalate ester of 4-chloro-3,5-dimethylphenol serves as a prodrug that releases the active antimicrobial agent (PCMX, ~60× more potent than phenol) upon enzymatic hydrolysis [1]. The 9.2-fold longer hydrolytic half-life of the pivalate ester compared to straight-chain analogs enables sustained release profiles, making this compound ideal for developing long-acting topical antiseptics, surface disinfectants, or implant coatings where burst release is undesirable.

Enhanced Transdermal and Mucosal Drug Delivery

With a predicted LogP of 3.29—approximately 10-fold higher than the free phenol—4-chloro-3,5-dimethylphenyl pivalate exhibits significantly improved lipophilicity . This property translates to enhanced passive diffusion across biological membranes, as demonstrated by increased Caco-2 cell flux for analogous pivalate esters [2]. Applications include formulation of topical creams, transdermal patches, or nasal sprays requiring improved bioavailability of the active phenolic moiety.

Chemical Synthesis Intermediate Requiring Controlled Reactivity

The sterically hindered pivalate ester serves as a protective group for the phenolic hydroxyl, offering resistance to hydrolysis under mild conditions while remaining cleavable by specific esterases or under controlled chemical conditions [3]. This differential stability makes 4-chloro-3,5-dimethylphenyl pivalate a strategic intermediate in multi-step organic syntheses, particularly where selective deprotection is required in the presence of other labile functional groups.

Investigational Tool for Structure-Activity Relationship (SAR) Studies

The precise 4-chloro-3,5-dimethyl substitution pattern is critical for molecular recognition and biological activity, as evidenced by SAR studies on related PCMX derivatives [4]. This compound serves as a reference standard for probing the effects of esterification on antimicrobial potency, enzymatic activation, and membrane permeability, enabling researchers to deconvolute the contributions of the aryl nucleus versus the prodrug moiety.

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